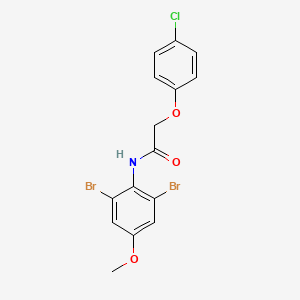![molecular formula C17H26N2O3 B11567896 N'-[(E)-(2,3-dimethoxyphenyl)methylidene]octanehydrazide](/img/structure/B11567896.png)
N'-[(E)-(2,3-dimethoxyphenyl)methylidene]octanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]octanehydrazide typically involves the condensation reaction between 2,3-dimethoxybenzaldehyde and octanehydrazide. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(2,3-dimethoxyphenyl)methylidene]octanehydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]octanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]octanehydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]octanehydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form stable complexes with metal ions, which may play a role in its biological activities. Additionally, the dimethoxyphenyl group can interact with cellular components, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]octanehydrazide
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]octanehydrazide
- N’-[(E)-(2,4-dimethoxyphenyl)methylidene]octanehydrazide
Uniqueness
The presence of methoxy groups at the 2 and 3 positions of the phenyl ring imparts distinct electronic and steric properties, making it a valuable compound for various research purposes .
Propriétés
Formule moléculaire |
C17H26N2O3 |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]octanamide |
InChI |
InChI=1S/C17H26N2O3/c1-4-5-6-7-8-12-16(20)19-18-13-14-10-9-11-15(21-2)17(14)22-3/h9-11,13H,4-8,12H2,1-3H3,(H,19,20)/b18-13+ |
Clé InChI |
CFAJZYQCXFTFOU-QGOAFFKASA-N |
SMILES isomérique |
CCCCCCCC(=O)N/N=C/C1=C(C(=CC=C1)OC)OC |
SMILES canonique |
CCCCCCCC(=O)NN=CC1=C(C(=CC=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)butanamide](/img/structure/B11567815.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B11567828.png)

![5-(4-bromophenyl)-2-phenyl-3-(pyridin-3-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B11567835.png)
![6-(3-bromo-4-methoxyphenyl)-N-(2-ethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11567848.png)
![azepan-1-yl[6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone](/img/structure/B11567850.png)
![5-(4-fluorophenyl)-2-phenyl-3-(pyridin-3-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B11567851.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11567855.png)

![5-(5-Bromothiophen-2-yl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11567863.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11567867.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide](/img/structure/B11567883.png)
![(2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]prop-2-enamide](/img/structure/B11567891.png)
![4-{5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B11567898.png)
